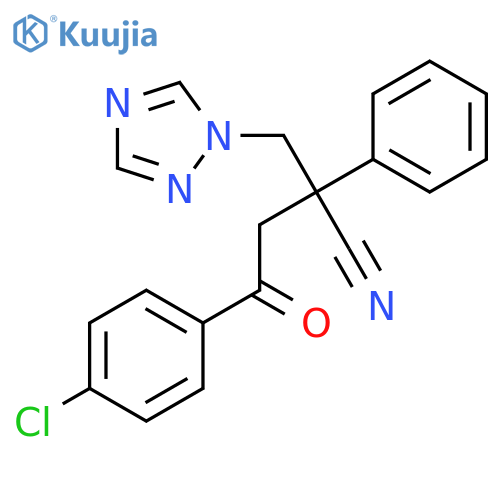Cas no 146887-34-5 (α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile)

146887-34-5 structure
商品名:α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile
CAS番号:146887-34-5
MF:C19H15ClN4O
メガワット:350.801602602005
CID:5170572
α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)-2-oxoethyl]-α-phenyl-
- Piretanide Impurity 5-d4
- α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile
-
- インチ: 1S/C19H15ClN4O/c20-17-8-6-15(7-9-17)18(25)10-19(11-21,12-24-14-22-13-23-24)16-4-2-1-3-5-16/h1-9,13-14H,10,12H2
- InChIKey: AQQYGOKTYQRYOU-UHFFFAOYSA-N
- ほほえんだ: N1(CC(CC(C2=CC=C(Cl)C=C2)=O)(C2=CC=CC=C2)C#N)C=NC=N1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 611.0±65.0 °C(Predicted)
- 酸性度係数(pKa): 2.22±0.10(Predicted)
α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C238660-25mg |
α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |
146887-34-5 | 25mg |
$ 1114.00 | 2023-04-18 | ||
| TRC | C238660-5mg |
α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |
146887-34-5 | 5mg |
$ 242.00 | 2023-04-18 | ||
| TRC | C238660-10mg |
α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |
146887-34-5 | 10mg |
$ 454.00 | 2023-04-18 | ||
| TRC | C238660-50mg |
α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |
146887-34-5 | 50mg |
$ 1946.00 | 2023-04-18 | ||
| TRC | C238660-250mg |
α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |
146887-34-5 | 250mg |
$ 7600.00 | 2023-09-08 |
α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
3. Water
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
146887-34-5 (α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile) 関連製品
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
